N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide is a complex organic compound that belongs to the class of piperazine derivatives. It features a unique structure that includes both furan and indole moieties, which are known for their biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
The compound is classified under the category of synthetic organic compounds, specifically as a piperazine derivative. Its molecular formula is , and it has a molecular weight of 356.43 g/mol. The presence of functional groups such as carbonyls and amides suggests its potential reactivity and biological activity.
The synthesis of N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide typically involves multi-step synthetic routes. While specific methods may vary, a general approach includes:
The molecular structure of N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide can be represented in various formats, including:
CCN(CC)C(=O)N1CCN(CC1)C(=O)c1ccco1This notation indicates the arrangement of atoms and bonds within the molecule. The structure contains multiple rings and functional groups that contribute to its chemical properties.
Key structural features include:
N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide can participate in various chemical reactions, including:
Potential mechanisms include:
The physical properties of N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide include:
The chemical properties include:
Data on stability under various conditions (pH, temperature) would be essential for practical applications but are not widely available in current literature.
N,N-diethyl-2-[3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]acetamide shows promise in several scientific fields:
CAS No.: 119509-26-1
CAS No.: 467-14-1
CAS No.: 100239-45-0